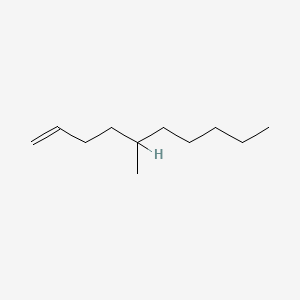

5-Methyldec-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

5-methyldec-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880928 | |

| Record name | 1-decene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54244-79-0 | |

| Record name | 1-decene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-1-ene typically involves the alkylation of 1-decene with methylating agents under controlled conditions. This process can be achieved through various catalytic methods, including the use of zeolites or other solid acid catalysts .

Industrial Production Methods: In an industrial setting, 5-Methyldec-1-ene can be produced via the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyldec-1-ene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

Reduction: Hydrogenation of 5-Methyldec-1-ene leads to the formation of 5-methyldecane.

Substitution: It can participate in halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine under UV light.

Major Products:

Oxidation: 5-Methyldecanol, 5-Methyldecanal, 5-Methyldecanoic acid.

Reduction: 5-Methyldecane.

Substitution: 5-Chlorodec-1-ene, 5-Bromodec-1-ene.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methyldec-1-ene serves as a precursor in synthesizing various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Oxidation : Leading to products such as 5-methyldecanol and 5-methyldecanoic acid.

- Reduction : Converting it into 5-methyldecane through hydrogenation.

- Substitution : Forming halogenated derivatives via halogenation reactions.

Biology

Research indicates that 5-Methyldec-1-ene may play a role in metabolic pathways. It is being investigated as a potential biomarker in cancer metabolism, suggesting its significance in understanding cancer biology and developing targeted therapies.

Medicine

The compound is under investigation for its therapeutic properties. Studies are exploring its interactions with biological systems, which may lead to novel treatments or diagnostic tools in medicine.

Industry

In industrial applications, 5-Methyldec-1-ene is utilized in:

- Production of specialty chemicals : Its unique properties make it valuable for creating specific chemical formulations.

- Manufacture of polymers and lubricants : Serving as an intermediate that enhances the performance characteristics of final products.

Case Study 1: Olefin Cross-Metathesis

In a study focusing on olefin cross-metathesis reactions involving terminal olefins, 5-Methyldec-1-ene was successfully used as a substrate. The reaction demonstrated high selectivity and conversion rates under mild conditions, highlighting its effectiveness in synthetic organic chemistry .

Case Study 2: Metabolic Pathway Investigation

Research into metabolic pathways has identified 5-Methyldec-1-ene as a potential biomarker for cancer metabolism. The compound's interactions within these pathways could lead to breakthroughs in cancer diagnostics and treatment strategies .

Wirkmechanismus

The mechanism of action of 5-Methyldec-1-ene involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing metabolic processes. The exact pathways and targets are still under investigation, but its role in cancer metabolism has been highlighted .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5-methyldec-1-ene and related alkenes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Double Bond Position | Substituent(s) |

|---|---|---|---|---|---|

| 5-Methyldec-1-ene | C₁₂H₂₄ | 168.3190 | 74630-38-9 | 1 | Methyl at C5 |

| 1-Decene | C₁₀H₂₀ | 140.27 (calculated) | 872-05-9 | 1 | None |

| 1-Tetradecene | C₁₄H₂₈ | 196.37 | 1120-36-1 | 1 | None |

| 6-Methyl-(E)-3-undecene | C₁₂H₂₄ | 168.32 (calculated) | 74630-52-7 | 3 | Methyl at C6 (E-config) |

| 5-Chloro-5-methylhex-1-ene | C₇H₁₃Cl | 132.63 | 116911-84-3 | 1 | Chlorine and methyl at C5 |

Key Observations:

Chain Length and Branching: 1-Decene (C₁₀H₂₀) and 1-tetradecene (C₁₄H₂₈) are linear terminal alkenes with shorter and longer chains, respectively, compared to 5-methyldec-1-ene (C₁₂H₂₄) .

Double Bond Position :

- 6-Methyl-(E)-3-undecene (CAS 74630-52-7) features an internal double bond at position 3, which diminishes its reactivity in electrophilic addition compared to terminal alkenes like 5-methyldec-1-ene .

Functional Group Effects :

- 5-Chloro-5-methylhex-1-ene (C₇H₁₃Cl) incorporates a chlorine atom, significantly altering its polarity and reactivity. The electron-withdrawing chlorine enhances susceptibility to nucleophilic attack, a property absent in 5-methyldec-1-ene .

Biologische Aktivität

5-Methyldec-1-ene, a branched-chain alkene with the chemical formula CH, is primarily recognized for its role as a metabolite in various biological processes, including cancer metabolism. This article explores the biological activity of 5-methyldec-1-ene, emphasizing its potential therapeutic applications and biological interactions based on diverse research findings.

5-Methyldec-1-ene is characterized by:

- Structure : It is a dec-1-ene with a methyl group at the fifth carbon position.

- Molecular Weight : Approximately 154.30 g/mol.

- Physical State : Typically exists as a colorless liquid at room temperature.

Biological Activity Overview

The biological activity of 5-methyldec-1-ene can be summarized as follows:

1. Metabolic Role

5-Methyldec-1-ene has been identified as a metabolite in cancer metabolism, indicating its potential involvement in various biochemical pathways associated with tumor growth and development .

3. Toxicological Aspects

As with many alkenes, there is a need to evaluate the toxicological profile of 5-methyldec-1-ene. Its safety and effects on human health require thorough investigation, especially in occupational settings where exposure may occur .

Case Study: Metabolism in Cancer Cells

A study highlighted the role of 5-methyldec-1-ene as a metabolite in cancer cells, where it was found to participate in lipid metabolism pathways that are crucial for tumor cell proliferation. This suggests that targeting its metabolic pathways could be beneficial in cancer therapy .

Antimicrobial Activity Evaluation

In vitro studies on related compounds have demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. Although direct studies on 5-methyldec-1-ene are scarce, its structural similarities to other active compounds warrant further investigation into its potential antimicrobial effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 154.30 g/mol |

| State at Room Temp | Liquid |

| Role in Metabolism | Cancer metabolite |

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential activity against pathogens |

| Metabolic Role | Involved in cancer cell metabolism |

| Toxicological Profile | Requires further investigation |

Q & A

Q. How can interdisciplinary teams collaborate to explore bioactivity or environmental impacts of 5-Methyldec-1-ene?

- Methodological Answer : Establish shared data platforms (e.g., LabArchives) for real-time updates. Biologists conduct toxicity assays (e.g., Daphnia magna LC50), while environmental chemists track degradation via LC-MS/MS. Use tools like Git for version control in computational workflows. Publish joint datasets in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.